(3R)-(-)-3-Aminopyrrolidine Dihydrochloride
Overview
Description
(3R)-(-)-3-Aminopyrrolidine Dihydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is known for its enantiomeric purity and is often used in asymmetric synthesis and as a building block in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride typically involves the reduction of ®-3-aminopyrrolidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C to ensure the formation of ®-3-aminopyrrolidine. This intermediate is then reacted with hydrochloric acid to yield this compound with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the enantiomeric purity and yield of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R)-(-)-3-Aminopyrrolidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds or sulfonyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(3R)-(-)-3-Aminopyrrolidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and in the preparation of enantiomerically pure compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a ligand in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
- ®-3-Aminopiperidine Dihydrochloride
- (S)-3-Aminopyrrolidine Dihydrochloride
- ®-3-Aminopyrrolidine Dihydrochloride
Comparison: (3R)-(-)-3-Aminopyrrolidine Dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomers and diastereomers, it may exhibit different levels of activity, selectivity, and stability in various applications. The enantiomeric purity of this compound makes it particularly valuable in asymmetric synthesis and pharmaceutical research .
Properties
IUPAC Name |
(3R)-pyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H/t4-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPNCMOUEXEGBL-RZFWHQLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542330 | |
Record name | (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-81-4 | |
Record name | (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(-)-3-Aminopyrrolidine Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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